Cas no 17763-95-0 (2,2'-bis(trifluoromethanesulfonyloxy)biphenyl)

2,2'-bis(trifluoromethanesulfonyloxy)biphenyl 化学的及び物理的性質
名前と識別子
-
- 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl
- 2,2'-BIPHENOL BIS(TRIFLUOROMETHANESULFONATE)
- 2,2'-BIS(TRIFLUOROMETHANESULFONYLOXY)-1,1'-BIPHENYL
- 1,1'-BIPHENOL BISTRIFLATE
- MFCD00799480
- 2'-(TRIFLUOROMETHANESULFONYLOXY)-[1,1'-BIPHENYL]-2-YL TRIFLUOROMETHANESULFONATE
- 2,2/'-BIS(TRIFLUOROMETHANESULFONYLOXY)-1,1/'-BIPHENYL
- Methanesulfonic acid, 1,1,1-trifluoro-, 1,1a(2)-[1,1a(2)-biphenyl]-2,2a(2)-diyl ester
- 17763-95-0
- Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-[1,1'-biphenyl]-2,2'-diyl ester
- [2-[2-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate
- SCHEMBL7023211
- CS-0107510
- DTXSID401141148
- 2,2-Bis(trifluoromethanesulfonyloxy)-1,1-biphenyl,99%(1,1-biphenolbistriflate)
- VAEJFEYIJHDWKE-UHFFFAOYSA-N
- 2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl
- Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1,1'-biphenyl)-2,2'-diyl ester
-
- MDL: MFCD00799480
- インチ: InChI=1S/C14H8F6O6S2/c15-13(16,17)27(21,22)25-11-7-3-1-5-9(11)10-6-2-4-8-12(10)26-28(23,24)14(18,19)20/h1-8H
- InChIKey: VAEJFEYIJHDWKE-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
計算された属性
- 精确分子量: 449.96700
- 同位素质量: 449.96664929g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 12
- 重原子数量: 28
- 回転可能化学結合数: 5
- 複雑さ: 670
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- XLogP3: 5.1
じっけんとくせい
- PSA: 103.50000
- LogP: 5.97200
2,2'-bis(trifluoromethanesulfonyloxy)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB254794-1 g |
2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl, 99%; . |
17763-95-0 | 99% | 1g |
€160.00 | 2023-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 08-0180-1g |
2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl,99%(1,1'-Biphenolbistriflate) |
17763-95-0 | 99%(1,1'-Biphenolbistriflate) | 1g |
1710.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 08-0180-1g |
2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl,99%(1,1'-Biphenolbistriflate) |
17763-95-0 | 99%(1,1'-Biphenolbistriflate) | 1g |
1710CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 08-0180-250mg |
2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl,99%(1,1'-Biphenolbistriflate) |
17763-95-0 | 99%(1,1'-Biphenolbistriflate) | 250mg |
570CNY | 2021-05-08 | |
abcr | AB254794-1g |
2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl, 99%; . |
17763-95-0 | 99% | 1g |
€171.00 | 2025-02-27 | |
1PlusChem | 1P0025W9-250mg |
Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-[1,1'-biphenyl]-2,2'-diyl ester |
17763-95-0 | 99% (1,1'-Biphenol bistriflate) | 250mg |
$80.00 | 2024-06-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J34_08-0180-250mg |
2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl, 99% (1,1'-Biphenol bistriflate) |
17763-95-0 | 99% | 250mg |
¥816.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J34_08-0180-1g |
2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl, 99% (1,1'-Biphenol bistriflate) |
17763-95-0 | 99% | 1g |
¥2432.00 | 2024-08-09 | |
Ambeed | A1150733-5g |
[1,1'-Biphenyl]-2,2'-diyl bis(trifluoromethanesulfonate) |
17763-95-0 | 98% | 5g |
$651.0 | 2025-02-19 | |
Ambeed | A1150733-1g |
[1,1'-Biphenyl]-2,2'-diyl bis(trifluoromethanesulfonate) |
17763-95-0 | 98% | 1g |
$186.0 | 2025-02-19 |
2,2'-bis(trifluoromethanesulfonyloxy)biphenyl 関連文献
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
2,2'-bis(trifluoromethanesulfonyloxy)biphenylに関する追加情報
Introduction to 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl (CAS No. 17763-95-0)
2,2'-bis(trifluoromethanesulfonyloxy)biphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 17763-95-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This biphenyl derivative features two trifluoromethanesulfonyloxy groups attached at the 2-position of each phenyl ring, imparting unique electronic and steric properties that make it a valuable building block for advanced materials and drug development. The compound's structure combines the rigidity of the biphenyl core with the electron-withdrawing and lipophilic nature of the trifluoromethanesulfonyloxy substituents, which are well-documented for their ability to modulate biological activity and improve pharmacokinetic profiles.
The synthesis and applications of 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl have been explored in several cutting-edge research areas. One of the most promising applications lies in its use as an intermediate in the development of fluorescent probes and bioimaging agents. The electron-deficient nature of the trifluoromethanesulfonyloxy groups enhances the compound's ability to interact with biological targets, making it an ideal candidate for designing sensitive and selective sensors for cellular processes. Recent studies have demonstrated its utility in tracking protein-protein interactions and detecting specific biomarkers in live cells, thanks to its favorable photophysical properties.
In addition to its role in bioimaging, 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl has been investigated for its potential in organic electronics and optoelectronic materials. The compound's extended π-conjugation system and strong electron-withdrawing effects contribute to its suitability as a component in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. Researchers have reported that incorporating this molecule into polymer matrices can significantly enhance charge transport properties, leading to more efficient and durable electronic devices. The stability provided by the trifluoromethanesulfonyloxy groups also ensures that the material remains functional under various environmental conditions.
The pharmaceutical industry has also shown interest in 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl due to its structural features that mimic natural bioactive molecules. The trifluoromethanesulfonyloxy group is a well-known pharmacophore that can influence receptor binding affinity and metabolic stability. Current research efforts are focused on leveraging this compound as a scaffold for developing novel therapeutic agents targeting neurological disorders, cancer, and inflammatory diseases. Preliminary computational studies suggest that modifications to the biphenyl core can yield derivatives with enhanced binding affinity to specific enzyme targets, paving the way for new drug candidates.
From a synthetic chemistry perspective, the preparation of 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl represents a challenging yet rewarding endeavor. The introduction of two electron-withdrawing substituents on a rigid aromatic system requires precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired structure efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of molecular design in optimizing material properties for practical applications.
The environmental impact of using compounds like 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl is another critical consideration in contemporary research. While these molecules offer numerous advantages in technology and medicine, their long-term behavior in ecosystems must be carefully evaluated. Studies have begun to explore biodegradability and potential toxicity profiles, ensuring that their use does not pose unintended ecological risks. Efforts are underway to develop greener synthetic routes that minimize waste and hazardous byproducts, aligning with global sustainability goals.
In conclusion, 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl (CAS No. 17763-95-0) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural features enable applications in bioimaging, organic electronics, and pharmaceutical development, while ongoing research continues to uncover new possibilities for its use. As scientists continue to refine synthetic techniques and explore novel applications, this molecule stands as a testament to the power of molecular engineering in addressing complex challenges in modern science.
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